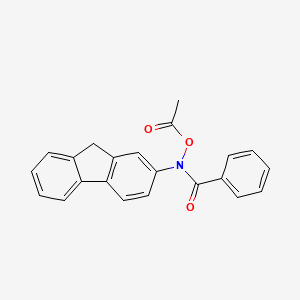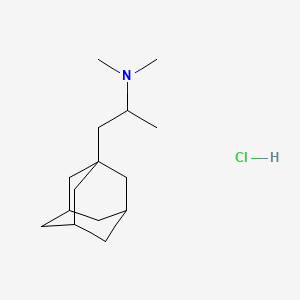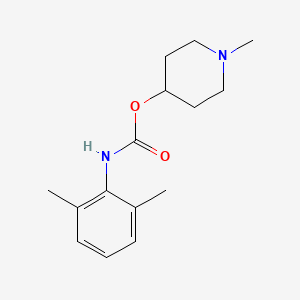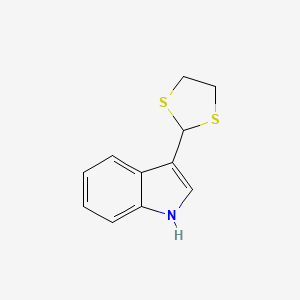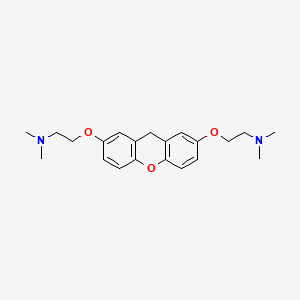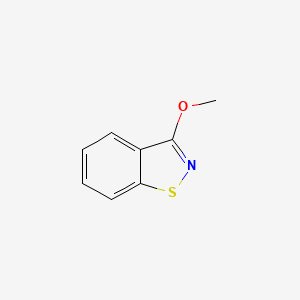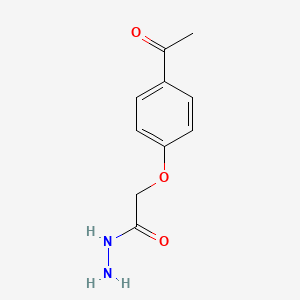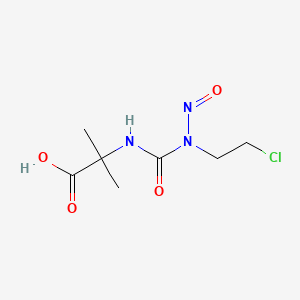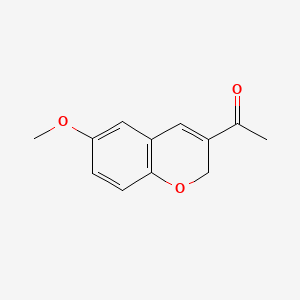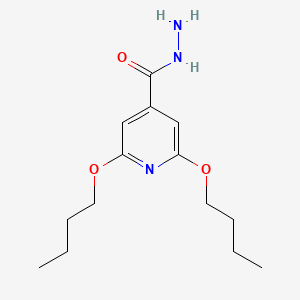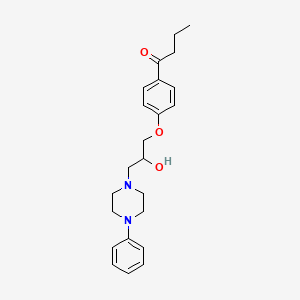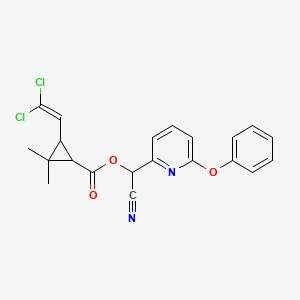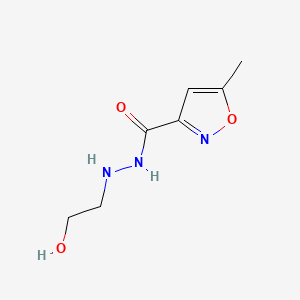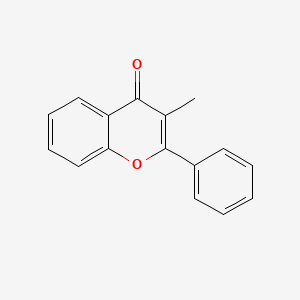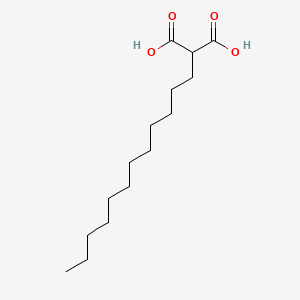
Dodecylmalonic acid
Descripción general
Descripción
Dodecylmalonic acid is a chemical compound with the molecular formula C15H28O4 . It is also known by other systematic names such as Malonic acid, dodecyl-, Propanedioic acid, 2-dodecyl-, and 2-Dodecylpropanedioic acid .
Synthesis Analysis
In a study, 2-dodecylmalonic acid (MA) was used as a template in the biomineralization-inspired synthesis of hydroxyapatite nanoparticles (HANPs) . Another study designed a novel artificial synthetic pathway of malonic acid, where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by α-keto decarboxylase and malonic semialdehyde dehydrogenase .
Molecular Structure Analysis
The molecular structure of Dodecylmalonic acid consists of 15 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . The molecular weight of Dodecylmalonic acid is 272.3804 .
Chemical Reactions Analysis
While specific chemical reactions involving Dodecylmalonic acid are not explicitly mentioned in the search results, it’s important to note that chemical properties describe the characteristic ability of a substance to react to form new substances .
Aplicaciones Científicas De Investigación
Antifungal and Antioxidant Properties
Dodecyl protocatechuate, a derivative of protocatechuic acid, has been identified as possessing significant anti-oxidant and antifungal properties. It exhibits high antifungal activity and inhibits fungal adhesion to extracellular matrix proteins, proving effective against Paracoccidioides brasiliensis and Paracoccidioides lutzii in vitro. Notably, it does not exhibit cytotoxicity in human cells, highlighting its potential as a safe antifungal agent (Medina-Alarcón et al., 2017).
Applications in Chemistry
Dodecyl benzenesulfonic acid has been used as a catalyst in the synthesis of spirooxindole-pyrimidine derivatives, demonstrating its utility in chemical synthesis. This process, conducted in aqueous media, is notable for its sustainability and economic efficiency (Deng et al., 2012).
Micelle Formation
The formation of micelles from 2-alkylmalonate salts, including dodecylmalonic acid, has been studied in detail. These micelles exhibit interesting properties when interacting with water-soluble polymers, shifting from rodlike to spherical structures. This behavior has important implications in the fields of surface chemistry and nanotechnology (Brakcman & Engberts, 1991).
Biological Applications
In biological research, sodium dodecyl sulfate, a related compound, is frequently used to solubilize protein samples for mass spectrometry analysis. The development of methods for the online removal of this surfactant has enhanced the scope and efficiency of proteomic studies (Serra et al., 2018).
Potential in Drug Delivery and Medicine
Dodecylamine derivatives of vitamins, such as cyanocobalamin dodecylamine, have been studied for their effects on enzymatic activities in organisms like Caenorhabditis elegans. These studies provide insights into the potential medicinal applications of dodecyl derivatives in the treatment of cobalamin deficiency and related metabolic disorders (Bito et al., 2014).
Catalytic Applications
Dodecylphosphonic acid, another dodecyl derivative, has been identified as an efficient catalyst for the synthesis of dihydropyrimidinones through Biginelli condensation. This method is notable for its high yields, short reaction times, and the use of safe, relatively moderate acidic catalysts (Ghassamipour & Sardarian, 2010).
Direcciones Futuras
While the future directions for Dodecylmalonic acid are not explicitly mentioned in the search results, it’s worth noting that advancements in areas such as controlled drug delivery systems, lignin oxidation, and directed evolution methodologies indicate a promising future for the field of chemical research and development .
Propiedades
IUPAC Name |
2-dodecylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)17)15(18)19/h13H,2-12H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUDZAJRBFRQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195916 | |
| Record name | Dodecylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylmalonic acid | |
CAS RN |
4371-74-8 | |
| Record name | Dodecylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IFF5YO3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



